molecular formula C20H26FN5O3S B2846460 N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 2034615-26-2

N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2846460
M. Wt: 435.52
InChI Key: UXRAJCNNKPQPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H26FN5O3S and its molecular weight is 435.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 3-methyl-4-nitrobenzoyl chloride. The nitro group is then reduced to an amine, which is then reacted with N-(3-methylphenyl)propionamide and sulfamic acid to form the final product.

Starting Materials
5-fluoropyrimidine-2-carboxylic acid, piperidine, 3-methyl-4-nitrobenzoyl chloride, N-(3-methylphenyl)propionamide, sulfamic acid

Reaction
5-fluoropyrimidine-2-carboxylic acid + piperidine -> 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid, 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylic acid + 3-methyl-4-nitrobenzoyl chloride -> N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-3-methyl-4-nitrobenzamide, N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-3-methyl-4-nitrobenzamide + H2 + Pd/C -> N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-3-methyl-4-aminobenzamide, N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-3-methyl-4-aminobenzamide + N-(3-methylphenyl)propionamide + sulfamic acid -> N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

properties

IUPAC Name

N-[4-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O3S/c1-3-19(27)25-17-4-5-18(14(2)10-17)30(28,29)24-11-15-6-8-26(9-7-15)20-22-12-16(21)13-23-20/h4-5,10,12-13,15,24H,3,6-9,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRAJCNNKPQPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

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